5-methoxy DMT (fumarate) 5-methoxy DMT (fumarate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20543971
InChI: InChI=1S/C13H18N2O.C4H4O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;5-3(6)1-2-4(7)8/h4-5,8-9,14H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol

5-methoxy DMT (fumarate)

CAS No.:

Cat. No.: VC20543971

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy DMT (fumarate) -

Specification

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Standard InChI InChI=1S/C13H18N2O.C4H4O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;5-3(6)1-2-4(7)8/h4-5,8-9,14H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key AAZUHZAFFHIHLI-WLHGVMLRSA-N
Isomeric SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

5-Methoxy DMT (fumarate) consists of a tryptammonium cation paired with a fumarate dianion. The freebase form, 5-methoxy-N,N-di-n-propyltryptamine (5-MeO-DPT), features an indole ring substituted with a methoxy group at the 5-position and two n-propyl chains on the terminal amine . The fumarate salt stabilizes the compound through ionic interactions, enhancing its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Table 1: Key Chemical Properties of 5-Methoxy DMT (Fumarate)

PropertyValue
CAS Number2641604-92-2
Molecular FormulaC₁₃H₁₈N₂O·C₄H₄O₄
Molecular Weight334.4 g/mol
Solubility (DMF)20 mg/mL
Solubility (DMSO)30 mg/mL
Storage Conditions-20°C, protected from light

Crystallographic Features

X-ray diffraction studies reveal that the fumarate salt forms a monoclinic crystal system with space group P2₁/c. The asymmetric unit contains one tryptammonium cation and half a fumarate dianion, linked via N–H⋯O hydrogen bonds into one-dimensional chains . These chains exhibit R₄⁴(22) ring motifs and C₂²(14) parallel chains along the axis, contributing to the compound’s stability . The indole ring remains nearly planar (deviation: 0.015 Å), while the methoxy group adopts a torsion angle of -13.5° relative to the ring plane .

Pharmacological Profile

Mechanism of Action

5-Methoxy DMT (fumarate) acts primarily as a serotonin receptor agonist, with high affinity for 5-HT₁ₐ and 5-HT₂ₐ subtypes. In mice, it induces head-twitch responses (HTR) at doses of 1–10 mg/kg, a behavioral correlate of hallucinogenic activity . Drug discrimination assays demonstrate its substitution for LSD, suggesting shared mechanistic pathways in modulating perception and cognition .

Metabolic Pathways

The compound undergoes oxidative deamination via monoamine oxidase (MAO) and O-demethylation by cytochrome P450 CYP2D6, yielding bufotenin (5-HO-DMT) as a metabolite . Despite bufotenin’s higher 5-HT₂ₐ affinity, its limited blood-brain barrier permeability minimizes central effects, implicating 5-methoxy DMT itself as the primary psychoactive agent . Co-administration with MAO inhibitors (MAOIs) prolongs its half-life from minutes to hours but risks serotonin syndrome due to excessive synaptic 5-HT levels .

Table 2: Pharmacokinetic Parameters of 5-Methoxy DMT

ParameterValue
Bioavailability (oral)<10% (without MAOI)
Half-Life (rodents)12–19 minutes
Plasma Protein Binding60–70%
Primary MetaboliteBufotenin (5-HO-DMT)

Synthesis and Analytical Characterization

Synthetic Routes

The freebase is synthesized via Friedel-Crafts alkylation of 5-methoxyindole with di-n-propylamine derivatives, followed by purification through slow acetone evaporation . The fumarate salt is precipitated by reacting the freebase with fumaric acid in acetonitrile, yielding crystals suitable for X-ray analysis .

Analytical Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, consistent with tryptamine derivatives .

Regulatory and Ethical Considerations

Legal Status

Classified as a Schedule I substance under the U.S. Controlled Substances Act, 5-methoxy DMT (fumarate) is restricted to research institutions holding Drug Enforcement Administration (DEA) licenses . International analogs, such as 5-MeO-DALT, face similar restrictions under the United Nations Convention on Psychotropic Substances .

Ecological Impact

Natural sourcing from Bufo alvarius toad secretions raises ecological concerns, as overharvesting threatens Sonoran Desert populations . Synthetic production mitigates environmental harm but necessitates stringent waste management to prevent aquatic contamination .

As a reference standard, 5-methoxy DMT (fumarate) aids in detecting designer tryptamines in biological samples. Its distinct fragmentation pattern in GC-MS (m/z 204, 174, 144) differentiates it from bufotenin and other analogs .

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